REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C([O-])([O-])=O.[K+].[K+].I[CH:20]([CH3:22])[CH3:21]>CN(C=O)C.CC(=O)OCC>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH:20]([CH3:22])[CH3:21])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|
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Name
|
|
Quantity
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2.1 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.47 g
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.07 mL
|
Type
|
reactant
|
Smiles
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IC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CC(OCC)=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
|
Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
washed with NaHCO3
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Type
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CUSTOM
|
Details
|
The organic layers were dried
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.81 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |